molecular formula C20H25ClN4O3S B2550393 (E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one CAS No. 1904645-99-3

(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

Cat. No. B2550393
CAS RN: 1904645-99-3
M. Wt: 436.96
InChI Key: CUHDHUYXQOBWQG-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H25ClN4O3S and its molecular weight is 436.96. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research by Chaloner et al. (1992) focuses on the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes, demonstrating the versatility of sulfone and diazomethane reactions for creating complex heterocyclic structures (Chaloner et al., 1992). This type of research underscores the importance of such compounds in synthesizing new materials with potential applications in material science and pharmaceuticals.

Molecular Docking and Antimicrobial Activity

Katariya et al. (2021) synthesized novel heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, studying their anticancer and antimicrobial activities. Their work illustrates the biological relevance of structurally complex molecules and their potential in drug development (Katariya et al., 2021).

Supramolecular Chemistry

Research by Low et al. (2002) on supramolecular hydrogen-bonded hexamers in certain pyrazolo[3,4-b][1,4]diazepines reveals the compound's ability to form complex molecular assemblies. This highlights its significance in the study of molecular recognition and assembly, which are key areas in nanotechnology and materials science (Low et al., 2002).

Chemical Reactivity and Selectivity

The work by Ruano et al. (2008) on the stereoselective synthesis of cyclopropanes from pyrazolines emphasizes the compound's role in studying chemical reactivity and selectivity (Ruano et al., 2008). This research contributes to our understanding of reaction mechanisms and can inform the development of new synthetic methodologies.

Structural and Spectroscopic Analysis

Sivakumar et al. (2021) conducted a detailed study on the molecular structure, spectroscopic properties, and quantum chemical analysis of a pyrazole derivative, showcasing the importance of such compounds in the field of molecular characterization and the development of materials with specific electronic properties (Sivakumar et al., 2021).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S/c1-15-20(16(2)23(3)22-15)29(27,28)25-12-6-11-24(13-14-25)19(26)10-9-17-7-4-5-8-18(17)21/h4-5,7-10H,6,11-14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHDHUYXQOBWQG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one

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